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6-Chloro-4-oxo-3-
Compound Name:
phenylpyridazine-1-carbonitrile

CAS No.: 151192-45-9

Cat. No.: B118326

Get Quote

\ J

In the vast chemical space of diazines, the 6-chloro-4-oxo-pyridazine scaffold (often existing as
its tautomer, 6-chloropyridazin-4-ol) represents a distinct and underutilized structural motif
compared to its ubiquitous isomer, the 3-oxo-pyridazine (pyridazin-3(2H)-one). While the 3-oxo
derivatives dominate the literature as COX-2 and p38 MAP kinase inhibitors, the 4-oxo
architecture offers unique electronic properties and vectoral geometries critical for next-
generation agrochemicals (e.g., Pyridate) and emerging kinase inhibitors (e.g., Deucravacitinib
impurity profiles and novel JAK scaffolds).

This guide dissects the 6-chloro-4-oxo-pyridazine core, providing a rigorous analysis of its
tautomeric behavior, synthetic accessibility, and reactivity landscape. It is designed for
medicinal chemists seeking to exploit the "para-like" electronic activation of the 6-chloro
substituent by the 4-carbonyl group.

Chemical Architecture & Tautomeric Equilibrium

The core structure exists in a dynamic equilibrium between the 4-oxo-1,4-dihydro form (A) and
the 4-hydroxy heteroaromatic form (B).
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e Form A (Lactam/Pyridone): Dominates in polar aprotic solvents and solid state. The NH at
position 1 is acidic (pKa ~9-10), allowing for regioselective N-alkylation.

e Form B (Lactim/Hydroxyl): Dominates in basic aqueous media. The hydroxyl group renders
the ring electron-rich, yet the 6-chloro substituent remains activated for nucleophilic aromatic
substitution (

) due to the electron-withdrawing nature of the diazine nitrogens.

Electronic Activation: Unlike the 3-oxo isomer, where the carbonyl is adjacent to the nitrogen
(hydrazide-like), the 4-oxo isomer places the carbonyl para to the N1 nitrogen and meta to the
N2. This creates a unique dipole moment and hydrogen-bond acceptor/donor profile (DA motif)
that is distinct from the AA or DD motifs of other diazines.

Synthetic Routes: Accessing the 4-Oxo Core

Direct synthesis of the 4-oxo core is more challenging than the 3-oxo isomer due to the
symmetry of common starting materials like hydrazine.

Method A: Selective Hydrolysis of 3-Substituted-5,6-
Dichloropyridazines (The "Pyridate" Route)

This is the most robust industrial protocol, avoiding the formation of the thermodynamic 3-oxo
iIsomer.

» Starting Material: 3,6-Dichloropyridazine.[1][2][3]

o Step 1 (Desymmetrization): A Suzuki-Miyaura coupling or Grignard addition introduces a
substituent (e.g., Phenyl) at C3.

o Result: 3-Phenyl-5,6-dichloropyridazine (Note: The addition directs to the less hindered
carbon or follows electronic control depending on the catalyst).

o Step 2 (Regioselective Hydrolysis): The chlorine at C4 (meta to the phenyl, para to the N-N
bond) is more labile under specific acidic conditions than the C6 chlorine.

o Reagent: Glacial Acetic Acid / Sodium Acetate or dilute NaOH (carefully controlled).
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o Mechanism: The C4 position is activated for nucleophilic attack by water/hydroxide.

Method B: De Novo Cyclization (Kojic Acid Route)

Less common but useful for non-arylated cores.
e Precursor: Kojic acid or chelidonic acid derivatives.

e Process: Reaction with hydrazine hydrate followed by chlorination (POCI3) and partial
hydrolysis.

Experimental Protocol: Synthesis of 3-Phenyl-6-

chloropyridazin-4-ol

Objective: To synthesize the 4-hydroxy tautomer with high regioselectivity, serving as a
precursor for O- or N-functionalization.

Reagents:

3-Phenyl-5,6-dichloropyridazine (1.0 eq)

Glacial Acetic Acid (Solvent/Reagent)[2]

Sodium Acetate (Buffer/Base, 1.1 eq)

Water (Nucleophile)
Step-by-Step Methodology:

e Setup: Charge a chemically resistant round-bottom flask (borosilicate) with 3-Phenyl-5,6-
dichloropyridazine (10 mmol) and Sodium Acetate (11 mmol).

o Solvation: Add Glacial Acetic Acid (20 mL) and Water (5 mL). The water is critical; anhydrous
conditions will fail to effect hydrolysis.

o Reflux: Heat the mixture to reflux (approx. 118°C) under an inert atmosphere (
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o Critical Control Point: Monitor by TLC (Ethyl Acetate/Hexane 1:1) every 30 minutes. The
starting material (Rf ~0.8) should convert to a more polar spot (Rf ~0.3).

o Duration: Typically 4-6 hours. Over-reaction may hydrolyze the C6-chloro group, yielding
the inactive diol.

o Workup: Cool to room temperature. Pour the reaction mixture into crushed ice (100g).

o Precipitation: The product usually precipitates as an off-white solid. Adjust pH to ~4-5 with
2M NaOH if necessary to maximize precipitation of the zwitterion.

« Purification: Filter the solid. Wash with cold water (3 x 20 mL) to remove acetic acid.
Recrystallize from Ethanol/Water.

Yield Expectation: 75-85%. Characterization:

NMR (DMSO-
) will show a singlet at ~13.0 ppm (OH/NH) and the aromatic protons.

Reactivity Landscape & Functionalization

The 6-chloro-4-oxo scaffold is a "chemical chameleon,"” offering three distinct vectors for
diversification:
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Visualization: Synthesis & Reactivity Logic

The following diagrams illustrate the synthetic flow and the reactivity vectors of the scaffold.

Diagram 1: Synthetic Pathway to the 4-Oxo Core
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Caption: Regioselective synthesis of the 6-chloro-4-hydroxypyridazine core via

desymmetrization.
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Diagram 2: Reactivity Vectors (SAR Map)
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Caption: Strategic vectors for medicinal chemistry optimization on the 6-chloro-4-oxo scaffold.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
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Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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